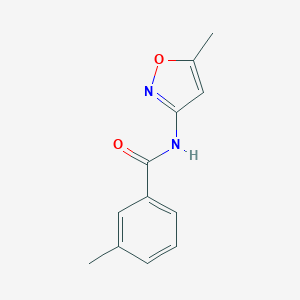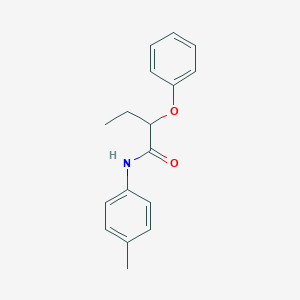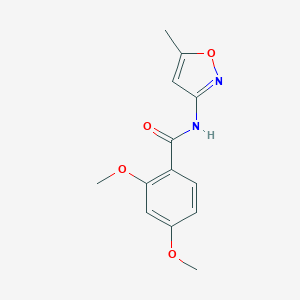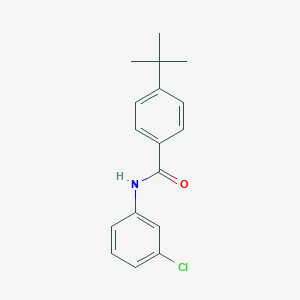
4-叔丁基-N-(3-氯苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C17H18ClNO It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a tert-butyl group and a chlorophenyl group
科学研究应用
4-tert-butyl-N-(3-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-chlorophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-tert-butyl-N-(3-chlorophenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-tert-butyl-N-(3-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
作用机制
The mechanism of action of 4-tert-butyl-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to certain proteins, modulating their activity .
相似化合物的比较
Similar Compounds
- 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide
- 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
- 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
Comparison
4-tert-butyl-N-(3-chlorophenyl)benzamide is unique due to the presence of a single chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. In comparison, compounds with multiple chlorine atoms, such as 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide, may exhibit different reactivity patterns and biological effects due to the additional electron-withdrawing groups .
属性
IUPAC Name |
4-tert-butyl-N-(3-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMBUUVZCJOEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231646 |
Source


|
| Record name | N-(3-Chlorophenyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-45-5 |
Source


|
| Record name | N-(3-Chlorophenyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-bis[4-(pentyloxy)phenyl]dodecanediamide](/img/structure/B448471.png)

![N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide](/img/structure/B448477.png)
![2-{3-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448479.png)
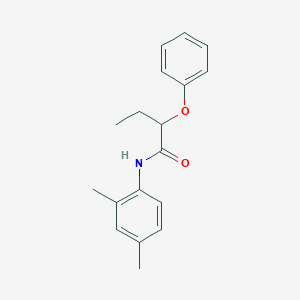
![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(diphenylacetyl)amino]benzoate](/img/structure/B448483.png)
![2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B448486.png)
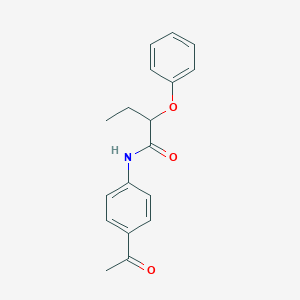
![2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)ETHYL]BUTANAMIDE](/img/structure/B448488.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B448489.png)
